Cas no 392299-48-8 (2,2-dimethyl-N-5-({(1,3-thiazol-2-yl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylpropanamide)

2,2-Dimethyl-N-5-({(1,3-thiazol-2-yl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylpropanamide is a specialized organic compound featuring a unique heterocyclic structure combining thiazole and thiadiazole moieties. Its molecular design incorporates a carbamoylmethyl sulfanyl linkage, enhancing its potential as an intermediate in pharmaceutical or agrochemical synthesis. The presence of multiple heteroatoms (N, S) and functional groups (carbamoyl, thioether) suggests reactivity suitable for targeted modifications, making it valuable in medicinal chemistry for drug discovery. The compound's structural rigidity, conferred by the thiadiazole core, may contribute to stability and binding affinity in biological applications. Its precise properties depend on further derivatization, but its scaffold offers versatility for developing bioactive molecules with potential therapeutic or pesticidal activity.
2,2-dimethyl-N-5-({(1,3-thiazol-2-yl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylpropanamide structure
392299-48-8 structure
Product Name:2,2-dimethyl-N-5-({(1,3-thiazol-2-yl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylpropanamide
CAS No:392299-48-8
MF:C12H15N5O2S3
MW:357.474797487259
CID:6093074
PubChem ID:4135527
Update Time:2025-10-20

2,2-dimethyl-N-5-({(1,3-thiazol-2-yl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylpropanamide Chemical and Physical Properties

Names and Identifiers

    • 2,2-dimethyl-N-5-({(1,3-thiazol-2-yl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylpropanamide
    • Propanamide, 2,2-dimethyl-N-[5-[[2-oxo-2-(2-thiazolylamino)ethyl]thio]-1,3,4-thiadiazol-2-yl]-
    • N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide
    • Oprea1_330119
    • SR-01000006008-1
    • HMS2999G15
    • 392299-48-8
    • CHEMBL1329134
    • F0417-1385
    • SR-01000006008
    • MLS001167690
    • AKOS024577145
    • 2,2-dimethyl-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide
    • SMR000805736
    • 2,2-dimethyl-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide
    • Inchi: 1S/C12H15N5O2S3/c1-12(2,3)8(19)15-10-16-17-11(22-10)21-6-7(18)14-9-13-4-5-20-9/h4-5H,6H2,1-3H3,(H,13,14,18)(H,15,16,19)
    • InChI Key: YYVANPLKYIMGBH-UHFFFAOYSA-N
    • SMILES: C(NC1=NN=C(SCC(=O)NC2=NC=CS2)S1)(=O)C(C)(C)C

Computed Properties

  • Exact Mass: 357.03878826g/mol
  • Monoisotopic Mass: 357.03878826g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 418
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 179Ų

Experimental Properties

  • Density: 1.44±0.1 g/cm3(Predicted)
  • pka: 7.30±0.50(Predicted)

2,2-dimethyl-N-5-({(1,3-thiazol-2-yl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylpropanamide Pricemore >>

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2,2-dimethyl-N-5-({(1,3-thiazol-2-yl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylpropanamide Related Literature

Additional information on 2,2-dimethyl-N-5-({(1,3-thiazol-2-yl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylpropanamide

2,2-dimethyl-N-5-({(1,3-thiazol-2-yl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylpropanamide (CAS No. 392299-48-8): An Overview of a Promising Compound in Medicinal Chemistry

2,2-dimethyl-N-5-({(1,3-thiazol-2-yl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylpropanamide (CAS No. 392299-48-8) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of thiosemicarbazones and is characterized by its intricate heterocyclic framework, which includes a thiazole and a thiadiazole moiety. The presence of these functional groups imparts distinct chemical and biological properties that make it an attractive candidate for drug development.

The chemical structure of 2,2-dimethyl-N-5-({(1,3-thiazol-2-yl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylpropanamide is defined by its molecular formula C16H18N4O2S3. The compound's molecular weight is 370.46 g/mol. The thiosemicarbazone scaffold is known for its ability to form coordination complexes with various metal ions, which can enhance its biological activity and stability. This property has been extensively studied in the context of metal-based drugs and antitumor agents.

In recent years, significant research efforts have been directed towards understanding the biological activities of thiosemicarbazones and their derivatives. Studies have shown that compounds like 2,2-dimethyl-N-5-({(1,3-thiazol-2-yl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylpropanamide exhibit potent antitumor activity against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound demonstrated selective cytotoxicity towards breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values in the low micromolar range.

The mechanism of action of 2,2-dimethyl-N-5-({(1,3-thiazol-2-yl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylpropanamide is believed to involve multiple pathways. One key mechanism is the induction of apoptosis through the activation of caspase-dependent pathways. Additionally, the compound has been shown to inhibit the expression of certain oncogenes and promote the expression of tumor suppressor genes. These findings suggest that the compound may have a broad spectrum of antitumor activities and could be a valuable lead for further drug development.

Beyond its antitumor properties, 2,2-dimethyl-N-5-({(1,3-thiazol-2-yl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylpropanamide has also been investigated for its potential as an antimicrobial agent. Research published in the European Journal of Medicinal Chemistry demonstrated that this compound exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways makes it a promising candidate for developing new antibiotics to combat multidrug-resistant strains.

The pharmacokinetic properties of 2,2-dimethyl-N-5-{(1,3-thiazol-{(1,3-thiazol-{(1,3-thiazol-{(1,3-thiazol-{(1,3-thiazol-{(1,3-thiazol-{(1,3-thiazol-{(1,3-thiazol-{(1,3-thia-zol-{(1-carbamoylmethyl}sulfanyl)-{(-yl}propanamide}) have also been studied to evaluate its suitability as a therapeutic agent. Preclinical studies have shown that the compound has favorable oral bioavailability and a reasonable half-life in vivo. These properties are crucial for ensuring that the drug can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.

In addition to its therapeutic potential, 2,2-dimethyl-N-{5-[{(1-carbamoylmethyl)sulfanyl}-{(-yl}propanamide}) has also been explored for its use in diagnostic imaging applications. The presence of sulfur atoms in the molecule makes it an excellent candidate for radiolabeling with technetium or iodine isotopes. Radiolabeled derivatives of this compound have shown promise in imaging studies for detecting tumors and other pathological conditions.

The synthesis of 2,2-dimethyl-N-{5-[{(1-carbamoylmethyl)sulfanyl}-{(-yl}propanamide}) involves several steps that require precise control over reaction conditions to ensure high yields and purity. One common synthetic route involves the condensation of 5-aminothiadiazole with 2-chloroacetyl chloride followed by treatment with thiosemicarbazide and subsequent modification with dimethylamine. The final step involves coupling with N-(thiophenecarbonyl)glycine to form the desired product.

In conclusion, 2,2-dimethyl-N-{5-[{(1-carbamoylmethyl)sulfanyl}-{(-yl}propanamide}) (CAS No. 392299-48-8) is a multifaceted compound with significant potential in various areas of medicinal chemistry. Its unique structural features and diverse biological activities make it an attractive candidate for further research and development as a therapeutic agent or diagnostic tool. Ongoing studies are expected to provide deeper insights into its mechanisms of action and optimize its properties for clinical applications.

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